3-(5-methylpyridin-2-yl)-1H-indazol-5-amine
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Overview
Description
3-(5-methylpyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound that features both pyridine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-cyanoquinolines with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylpyridin-2-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Scientific Research Applications
3-(5-methylpyridin-2-yl)-1H-indazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
3-(5-methylpyridin-2-yl)-1H-indazol-5-amine is unique due to its specific combination of pyridine and indazole rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1356087-96-1 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(5-methylpyridin-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C13H12N4/c1-8-2-4-12(15-7-8)13-10-6-9(14)3-5-11(10)16-17-13/h2-7H,14H2,1H3,(H,16,17) |
InChI Key |
KQZNYGCLYITLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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